27-Désoxyactein

Vue d'ensemble

Description

Ce composé a été étudié pour ses effets thérapeutiques potentiels, en particulier dans le traitement de l'ostéoporose et des symptômes de la ménopause . Il s'agit d'un dérivé de l'Actein et il a montré une stimulation de la fonction des ostéoblastes et une inhibition des médiateurs de la résorption osseuse .

Applications De Recherche Scientifique

Chemistry: Used as a reference compound in chromatographic analysis.

Biology: Studied for its effects on osteoblast function and bone resorption.

Medicine: Investigated for its potential in treating osteoporosis and alleviating menopausal symptoms.

Industry: Used in the formulation of dietary supplements and herbal medicines.

Mécanisme D'action

Target of Action

27-Deoxyactein, also known as 26-Deoxyactein, is a tetracyclic triterpenoid compound isolated from the rhizome of the cimicifuga herbs .

Mode of Action

It has been found to suppress cytokine-induced nitric oxide production in brain microglial cells . This suggests that 27-Deoxyactein may interact with its targets to modulate cytokine signaling and nitric oxide production, leading to changes in cellular function.

Biochemical Pathways

27-Deoxyactein is believed to affect several biochemical pathways. It has been shown to inhibit adipogenesis in 3T3-L1 cells by down-regulating the expression of C/ebpα, C/ebpβ, and Pparγ, which are critical adipogenic transcription factors . This suggests that 27-Deoxyactein may influence lipid metabolism and adipocyte differentiation pathways.

Result of Action

27-Deoxyactein has been shown to have protective effects against oxidative cell damage. It has been found to protect pancreatic β-cells against methylglyoxal-induced oxidative cell damage by upregulating mitochondrial biogenesis . It also protects osteoblasts against antimycin A-induced cell damage .

Action Environment

The action of 27-Deoxyactein can be influenced by various environmental factors. For instance, the bioavailability and efficacy of 27-Deoxyactein can be affected by the extraction method used to prepare the black cohosh extract . Furthermore, the compound’s stability and action may be influenced by storage conditions .

Analyse Biochimique

Biochemical Properties

27-Deoxyactein has been shown to interact with various biomolecules. It has been found to protect cells against oxidative injury by scavenging reactive oxygen species (ROS) and regulating the mitochondrial membrane potential . It also plays a role in the upregulation of mitochondrial biogenesis .

Cellular Effects

27-Deoxyactein has significant effects on various types of cells and cellular processes. It has been found to protect pancreatic β-cells against methylglyoxal-induced cell death . It also reduces the levels of intracellular ROS, interleukin-1β (IL-1β), cardiolipin peroxidation, and protein adduct accumulation induced by methylglyoxal .

Molecular Mechanism

The molecular mechanism of 27-Deoxyactein involves its interaction with various biomolecules. It has been found to restore glyoxalase I activity and insulin secretion which were reduced by methylglyoxal . It also increases the mRNA expression of insulin 2 (INS2) and pancreatic and duodenal homeobox protein-1 (PDX-1) .

Temporal Effects in Laboratory Settings

The effects of 27-Deoxyactein change over time in laboratory settings. It has been found that pre-treatment with 27-Deoxyactein significantly reduces the levels of intracellular ROS, IL-1β, cardiolipin peroxidation, and protein adduct accumulation induced by methylglyoxal .

Dosage Effects in Animal Models

In animal models, the effects of 27-Deoxyactein vary with different dosages. Both 27-Deoxyactein and its analog actein have been found to significantly inhibit the growth of implanted sarcoma S180 in a dose-dependent manner .

Metabolic Pathways

It has been found to play a role in the upregulation of mitochondrial biogenesis .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La préparation de la 27-Désoxyactein implique généralement l'extraction des racines et des rhizomes d'Actaea racemosa. Le processus d'extraction utilise souvent des solvants tels que l'éthanol ou le méthanol pour isoler les glycosides triterpéniques . L'extrait est ensuite soumis à des techniques chromatographiques pour purifier la this compound .

Méthodes de production industrielle

La production industrielle de la this compound suit des processus d'extraction et de purification similaires, mais à plus grande échelle. L'utilisation de la chromatographie liquide haute performance (HPLC) est courante pour garantir la pureté et la cohérence du composé . Le composé extrait est ensuite formulé dans une solution saline tamponnée au phosphate contenant du glycérol pour la stabilité .

Analyse Des Réactions Chimiques

Types de réactions

La 27-Désoxyactein subit diverses réactions chimiques, notamment:

Oxydation: Cette réaction peut modifier les groupes hydroxyles présents dans le composé.

Réduction: Cette réaction peut réduire les groupes carbonyle en groupes hydroxyles.

Substitution: Cette réaction peut remplacer les groupes fonctionnels par d'autres substituants.

Réactifs et conditions courantes

Oxydation: Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution: Les réactifs courants comprennent les halogènes et les nucléophiles en conditions acides ou basiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de cétones ou d'acides carboxyliques, tandis que la réduction peut donner des alcools .

4. Applications de la recherche scientifique

Chimie: Utilisé comme composé de référence dans l'analyse chromatographique.

Biologie: Étudié pour ses effets sur la fonction des ostéoblastes et la résorption osseuse.

Industrie: Utilisé dans la formulation de compléments alimentaires et de médicaments à base de plantes.

5. Mécanisme d'action

Le mécanisme d'action de la this compound implique plusieurs cibles moléculaires et voies:

Stimulation des ostéoblastes: Il stimule la fonction des ostéoblastes, favorisant la formation osseuse.

Inhibition de la résorption osseuse: Il inhibe les médiateurs qui favorisent la résorption osseuse, empêchant ainsi la perte osseuse.

Effets anti-inflammatoires: Il a été démontré qu'il supprime la production d'oxyde nitrique induite par les cytokines dans les cellules microgliales du cerveau.

Comparaison Avec Des Composés Similaires

Composés similaires

23-Épi-26-Désoxyactein: Un composé étroitement lié avec des activités biologiques similaires.

Unicité

La 27-Désoxyactein est unique en raison de sa structure moléculaire spécifique, qui lui permet de stimuler efficacement la fonction des ostéoblastes et d'inhiber la résorption osseuse . Son profil pharmacologique distinct en fait un composé précieux pour la recherche et les applications thérapeutiques.

Propriétés

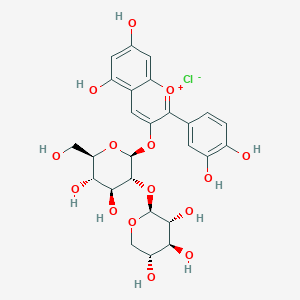

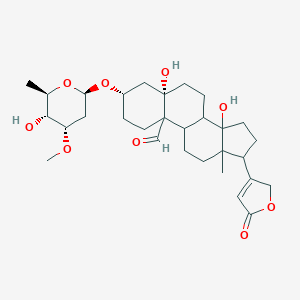

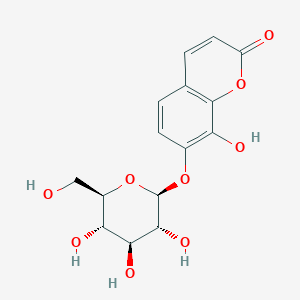

IUPAC Name |

[(1R,1'R,3'R,4S,4'R,5R,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H56O10/c1-18-12-37(30-33(6,47-30)17-43-37)46-21-13-32(5)23-9-8-22-31(3,4)24(45-29-28(41)27(40)20(39)15-42-29)10-11-35(22)16-36(23,35)14-25(44-19(2)38)34(32,7)26(18)21/h18,20-30,39-41H,8-17H2,1-7H3/t18-,20-,21+,22+,23+,24+,25-,26+,27+,28-,29+,30-,32+,33-,34-,35-,36+,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMGJWLOGKSUGX-RBKCHLQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@]2([C@H]3[C@](O3)(CO2)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC[C@H]7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181062 | |

| Record name | 26-Deoxyactein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264624-38-6 | |

| Record name | 26-Deoxyactein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=264624-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 26-Deoxyactein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264624386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26-Deoxyactein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Xylopyranoside, (3β,12β,16β,23S,24R,25R)-12-(acetyloxy)-16,23:23,26:24,25-triepoxy-9,19-cyclolanostan-3-yl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 26-DEOXYACTEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D5AUV13AX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 26-deoxyactein?

A1: The molecular formula of 26-deoxyactein is C35H52O9, and its molecular weight is 600.77 g/mol. [, , ]

Q2: What spectroscopic data is available for 26-deoxyactein?

A2: The structure of 26-deoxyactein has been elucidated using various spectroscopic methods, including FABMS, 1H and 13C NMR, and single-crystal X-ray data analysis. [, , , ]

Q3: Where is 26-deoxyactein naturally found?

A3: 26-Deoxyactein is a naturally occurring cycloartane triterpene glycoside found in the roots/rhizomes of several Cimicifuga species, including Cimicifuga racemosa (black cohosh), Cimicifuga foetida, Cimicifuga dahurica, and Souliea vaginata. [, , , , , , , ]

Q4: Does the concentration of 26-deoxyactein vary within different parts of the plant or throughout the growing season?

A4: Yes, research suggests that the concentration of 26-deoxyactein, like other phytochemicals in Cimicifuga racemosa, varies depending on the plant tissue and the time of year. For instance, higher concentrations of 23-epi-26-deoxyactein (a stereoisomer of 26-deoxyactein) were found in the inflorescence and leaf tissue compared to the rhizome. Additionally, a season-long decrease in the occurrence of this compound was observed in all tissues. []

Q5: What are the known biological activities of 26-deoxyactein?

A5: In vitro and in vivo studies have shown that 26-deoxyactein exhibits several biological activities, including:

- Antitumor activity: It has demonstrated significant antitumor activity against various cancer cell lines, including lung cancer, sarcoma, and leukemia. [, ]

- Anti-inflammatory activity: It can attenuate the production of pro-inflammatory cytokines like IL-6, TNF-α, and IFN-γ, potentially explaining its traditional use for rheumatism and other inflammatory conditions. []

- Anti-stress effects: Studies in mice suggest that 26-deoxyactein may have stress-relieving effects, potentially by attenuating plasma corticosterone and AST levels elevated due to immobilization stress. []

- Osteoporosis prevention: Extracts enriched with 26-deoxyactein have shown promising results in preventing osteoporosis in ovariectomized rats. []

Q6: How does 26-deoxyactein exert its antitumor effects?

A6: While the exact mechanisms are still under investigation, research suggests that 26-deoxyactein's antitumor activity might be associated with:

- Cell cycle arrest: It can arrest human leukemia HL-60 cells at the G1 phase, inhibiting their proliferation. []

- Angiogenesis inhibition: It has been shown to reduce microvessel density (MVD) in xenograft tumor models, suggesting an anti-angiogenic effect. []

Q7: What is known about the pharmacokinetics of 26-deoxyactein?

A7: A study utilizing Caco-2 cell monolayers indicated that 26-deoxyactein could be absorbed through the intestinal barrier, suggesting its potential for oral bioavailability. Additionally, the study revealed an efflux ratio greater than 1, implying an active secretion mechanism for this compound. [, ]

Q8: Are there analytical methods available to measure 26-deoxyactein levels in biological samples?

A8: Yes, several analytical methods have been developed for the quantification of 26-deoxyactein in biological samples, including HPLC methods with various detection techniques like ELSD (Evaporative Light Scattering Detection) and MS (Mass Spectrometry). These methods have been validated for their accuracy, precision, and specificity, ensuring reliable quantification in different matrices. [, , , , , ]

Q9: What are some future research directions for 26-deoxyactein?

A9: Despite the promising biological activities, several research gaps remain regarding 26-deoxyactein:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

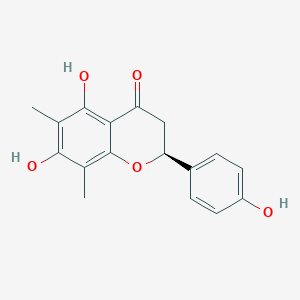

![[(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B190905.png)